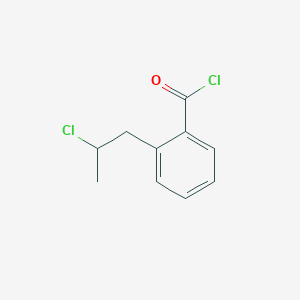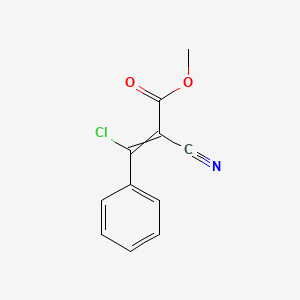
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while nitrophenols are phenolic compounds with nitro groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1,2,4-trimethyl-5-phenylimidazole may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The production of 2,4,6-trinitrophenol on an industrial scale involves the controlled nitration of phenol, followed by purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethyl-5-phenylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo:
Reduction: This reaction can convert nitro groups to amino groups.
Nitration: This reaction can introduce additional nitro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nitrating agents like nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol .
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-5-phenylimidazole has applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its imidazole core.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of dyes and pigments.
2,4,6-Trinitrophenol is primarily used in:
Explosives: Due to its highly explosive nature.
Dyes: Used as a yellow dye in various applications.
Antiseptics: Historically used as an antiseptic agent.
Mecanismo De Acción
The mechanism of action of 1,2,4-trimethyl-5-phenylimidazole involves its interaction with biological targets, such as enzymes and receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trimethylimidazole: Similar imidazole derivative with different substituents.
2,4,6-Trinitrotoluene: Similar nitro compound with a toluene core.
Uniqueness
1,2,4-Trimethyl-5-phenylimidazole is unique due to its combination of an imidazole ring with a phenyl group, which imparts distinct chemical and biological properties . 2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Propiedades
Número CAS |
62576-16-3 |
|---|---|
Fórmula molecular |
C18H17N5O7 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N2.C6H3N3O7/c1-9-12(14(3)10(2)13-9)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,1-3H3;1-2,10H |
Clave InChI |
BLLPESPYSUYTNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=N1)C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)

![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)






![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)

![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

